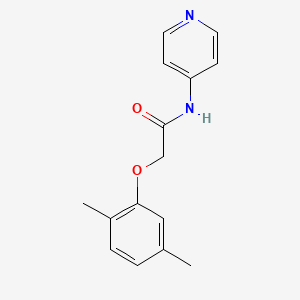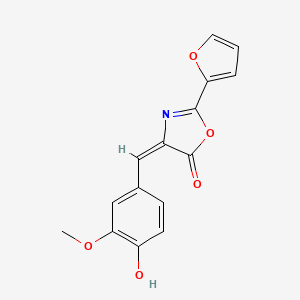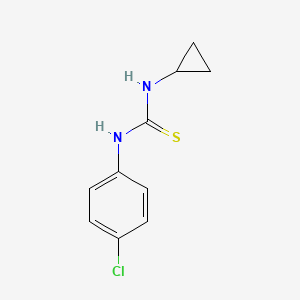
N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide, also known as Compound A, is a novel small molecule inhibitor that targets the inflammatory signaling pathway. It has shown promising results in pre-clinical studies as a potential therapeutic agent for various inflammatory diseases.
Mécanisme D'action
N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A inhibits the activity of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation. It prevents the translocation of NF-κB to the nucleus, thereby inhibiting the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
Pre-clinical studies have shown that N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A has potent anti-inflammatory effects. It reduces the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It also reduces the infiltration of immune cells into inflamed tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A is its specificity towards the NF-κB pathway, which makes it a promising therapeutic agent for inflammatory diseases. However, its efficacy and safety in humans are yet to be established. In addition, the synthesis of N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A is complex and requires multiple steps, which can be a limitation in large-scale production.
Orientations Futures
There are several future directions for the research on N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A. One of the areas of interest is the evaluation of its efficacy in clinical trials for various inflammatory diseases. Another area of research is the development of more efficient synthesis methods for N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A. Furthermore, the identification of potential drug-drug interactions and the evaluation of its long-term safety profile are important areas of research.
Méthodes De Synthèse
N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A can be synthesized through a multi-step process involving the reaction of 2,6-dimethylbenzaldehyde with methylsulfonyl chloride to form the corresponding sulfonyl benzaldehyde. This intermediate is then reacted with 3-aminopyridine and glycine to form N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A.
Applications De Recherche Scientifique
N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A has been extensively studied for its potential therapeutic applications in various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Propriétés
IUPAC Name |
2-(2,6-dimethyl-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-12-6-4-7-13(2)16(12)19(23(3,21)22)11-15(20)18-14-8-5-9-17-10-14/h4-10H,11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYDPUQINHGPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5747097.png)
![ethyl 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5747100.png)

![4-methoxy-N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5747102.png)
![4-[2-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanethioyl]morpholine](/img/structure/B5747111.png)


![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5747149.png)

![N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B5747161.png)
![4-bromo-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5747175.png)
![1-{3-[(4-bromobenzyl)oxy]phenyl}ethanone](/img/structure/B5747179.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B5747189.png)